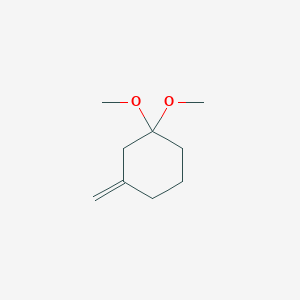
1,1-Dimethoxy-3-methylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1-dimethoxy-3-methylene- is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, characterized by the presence of two methoxy groups and a methylene group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-dimethoxy-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form cyclohexane, 1,1-dimethoxy-. This intermediate is then subjected to a methylenation reaction using a methylene donor such as diazomethane or a Wittig reagent to introduce the methylene group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-dimethoxy-3-methylene- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1,1-dimethoxy-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1-dione or cyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of cyclohexane, 1,1-dimethoxy-3-methyl-.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,1-Dimethoxy-3-methylidenecyclohexane serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:
- Alkylation Reactions : It can be used in alkylation processes to introduce alkyl groups into various substrates.
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Synthesis : It can be utilized in the synthesis of polymers, particularly those that require specific functional groups for enhanced properties.
- Coatings and Adhesives : Its reactivity can be harnessed to develop coatings and adhesives with improved performance characteristics.
Pharmaceutical Research
Emerging studies suggest potential pharmaceutical applications:
- Drug Development : The compound may serve as a scaffold for developing new drug candidates, particularly due to its ability to form derivatives that can interact with biological targets.
- Biological Activity Studies : Preliminary research indicates that derivatives of this compound exhibit biological activity, warranting further investigation into their therapeutic potential.
Case Study 1: Synthesis of Novel Polymers
A study published in the Journal of Polymer Science demonstrated the use of this compound in synthesizing novel copolymers. The researchers reported enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for developing materials suitable for high-performance applications.
Case Study 2: Anticancer Activity Screening
In a research article from Cancer Research, derivatives of this compound were screened for anticancer activity. The study highlighted several derivatives that showed significant inhibition of cancer cell proliferation, indicating the compound's potential as a lead structure in anticancer drug development.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Alkylation and cyclization reactions | Versatile intermediate for various organic transformations |
| Materials Science | Polymer synthesis and coatings | Improved properties in synthesized materials |
| Pharmaceutical Research | Drug development and biological activity studies | Potential lead compounds for anticancer therapies |
Mecanismo De Acción
The mechanism of action of cyclohexane, 1,1-dimethoxy-3-methylene- involves its interaction with molecular targets and pathways. The methoxy and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1,1-dimethyl-3-methylene-
- Cyclohexane, 1,3-dimethyl-2-methylene-, trans-
- Cyclohexane, 1,1-dimethoxy-
Uniqueness
Cyclohexane, 1,1-dimethoxy-3-methylene- is unique due to the presence of both methoxy and methylene groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The methylene group at the 3-position provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
104598-80-3 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |
Clave InChI |
PRZXPSUHAKZTAW-UHFFFAOYSA-N |
SMILES |
COC1(CCCC(=C)C1)OC |
SMILES canónico |
COC1(CCCC(=C)C1)OC |
Key on ui other cas no. |
104598-80-3 |
Sinónimos |
Cyclohexane, 1,1-dimethoxy-3-methylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















